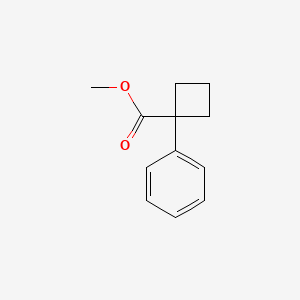

Methyl 1-phenylcyclobutane-1-carboxylate

Description

Significance of Strained Cyclobutane (B1203170) Frameworks in Modern Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, possesses a significant amount of ring strain, calculated to be approximately 26.3 kcal/mol. masterorganicchemistry.com This strain arises from a combination of angle strain, due to the deviation of the internal bond angles from the ideal 109.5° of a tetrahedral carbon to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. masterorganicchemistry.comunizin.org However, unlike the planar cyclopropane (B1198618), cyclobutane adopts a puckered or "butterfly" conformation to partially alleviate this torsional strain. libretexts.org

This inherent strain makes cyclobutanes valuable intermediates in organic synthesis. The relief of ring strain can be a powerful driving force for a variety of reactions, including ring-opening, ring-expansion, and rearrangement reactions. masterorganicchemistry.com This reactivity allows for the stereoselective synthesis of more complex acyclic and larger cyclic systems that would be challenging to access through other means. Furthermore, the rigid, three-dimensional structure of the cyclobutane core can serve as a scaffold to control the spatial arrangement of functional groups, a critical aspect in the design of pharmacologically active molecules and advanced materials.

Overview of Methyl 1-phenylcyclobutane-1-carboxylate as a Representative Model System

This compound (CAS Number: 58469-03-7) serves as an excellent model system for understanding the properties and reactivity of substituted cyclobutane carboxylates. chemicalbook.comalfa-chemistry.comfluorochem.co.uk This compound incorporates several key structural features: the strained cyclobutane ring, a phenyl group, and a methyl carboxylate group. The phenyl group can influence the molecule's reactivity through electronic and steric effects, while the carboxylate group provides a handle for further functionalization and can also impact the ring's properties.

While specific experimental data for this compound is not extensively available in public databases, its structure allows for the extrapolation of general principles of cyclobutane chemistry.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 58469-03-7 |

Historical Context and Evolution of Cyclobutane Chemistry Relevant to the Compound

The study of cyclobutanes dates back to the late 19th and early 20th centuries, with early chemists intrigued by the challenge of synthesizing these strained rings. The initial theories of ring strain, proposed by Adolf von Baeyer, laid the groundwork for understanding the unique reactivity of these compounds. unizin.org Over the decades, the development of new synthetic methodologies, particularly photochemical [2+2] cycloaddition reactions, has made a wide variety of substituted cyclobutanes readily accessible. These advancements have transformed cyclobutanes from mere chemical curiosities into versatile building blocks for the synthesis of natural products, pharmaceuticals, and complex organic materials. The strategic incorporation of substituents, such as the phenyl and carboxylate groups in our model compound, has further expanded the synthetic utility of the cyclobutane framework.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-phenylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGOKJRFMJCJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501952 | |

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58469-03-7 | |

| Record name | Methyl 1-phenylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Methyl 1 Phenylcyclobutane 1 Carboxylate

Reactions Involving the Cyclobutane (B1203170) Ring

The four-membered ring of cyclobutane is characterized by significant angle and torsional strain, making it susceptible to reactions that lead to the formation of more stable, less strained structures.

Ring-opening reactions of cyclobutanes are driven by the release of approximately 26 kcal/mol of ring strain. wikipedia.orglibretexts.org The specific conditions and the nature of the substituents on the cyclobutane ring determine the mechanism and the resulting products.

The cleavage of the cyclobutane ring can proceed through several mechanistic pathways, primarily categorized as thermal, photochemical, or catalyzed reactions. For substituted cyclobutanes like methyl 1-phenylcyclobutane-1-carboxylate, the cleavage is often regioselective, influenced by the stability of the intermediates formed.

Under thermal conditions, the ring cleavage of cyclobutanes can occur via a concerted or a stepwise mechanism. The concerted pathway is subject to orbital symmetry rules, while the stepwise mechanism involves the formation of a diradical intermediate. researchgate.netfigshare.com The presence of a phenyl substituent can stabilize a radical intermediate at the benzylic position, potentially favoring a stepwise cleavage.

In the presence of Lewis acids, the ring-opening of cyclobutanones has been shown to proceed via cleavage of C-C bonds. researchgate.netresearchgate.net For a compound like this compound, a Lewis acid could coordinate to the carbonyl oxygen of the ester group, facilitating the heterolytic cleavage of a C-C bond to form a carbocationic intermediate. The phenyl group at the C1 position would strongly stabilize such a carbocation, making this a plausible pathway for ring-opening. This stabilized carbocation can then be trapped by a nucleophile.

Palladium-catalyzed ring-opening polymerization of cyclobutanols has also been reported, proceeding through a β-carbon elimination mechanism. nih.gov This highlights the utility of transition metals in activating and cleaving the strained C-C bonds of the cyclobutane ring.

Achieving asymmetry in the ring-opening of cyclobutanes is a significant challenge in organic synthesis. The development of catalytic asymmetric methods allows for the conversion of prochiral or racemic cyclobutanes into enantioenriched products. While specific examples for this compound are not prevalent in the literature, the principles can be inferred from related systems.

The general strategy involves the use of a chiral catalyst, often a Lewis acid or a transition metal complex, to differentiate between enantiotopic faces or enantiomers of the starting material. The catalyst activates the cyclobutane ring towards nucleophilic attack, and the chiral environment of the catalyst directs the nucleophile to one face of the molecule, leading to an enantiomerically enriched product.

For a 1,1-disubstituted cyclobutane like this compound, an asymmetric ring-opening would likely proceed via the formation of a chiral tertiary carbocation or a metal-bound intermediate. The attack of a nucleophile, such as a thiol, alcohol, or carboxylic acid, would then be directed by the chiral catalyst. The success of such a reaction would depend on suppressing the non-catalyzed background reaction and achieving high levels of stereocontrol. The development of such reactions is an active area of research, with potential for the synthesis of valuable chiral building blocks.

The reactivity of cyclobutanes can be compared to that of epoxides (oxiranes), as both are driven by the release of ring strain. Cyclobutane has a ring strain of about 26.3 kcal/mol, while cyclopropane (B1198618), the parent carbocycle of epoxides, has a comparable strain energy of approximately 27.8 kcal/mol. wikipedia.orgresearchgate.net This inherent strain makes both rings susceptible to ring-opening reactions under relatively mild conditions compared to their acyclic or larger-ring counterparts.

Epoxide ring-opening is a well-established transformation that can be catalyzed by both acids and bases. In an acid-catalyzed mechanism, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack on an unsymmetrical epoxide depends on the reaction conditions, with SN2-like attack at the less substituted carbon under neutral or basic conditions, and SN1-like attack at the more substituted carbon (which can better stabilize a positive charge) under acidic conditions.

Similarly, the ring-opening of cyclobutanes can be initiated by electrophilic activation, for example, by a Lewis acid. The relief of ring strain provides a strong thermodynamic driving force for both epoxide and cyclobutane ring-opening reactions. researchgate.net The study of epoxide chemistry provides valuable insights into the potential reactivity of strained carbocycles like this compound.

Ring-expansion reactions of cyclobutane derivatives provide a powerful method for the synthesis of five-membered rings, which are common motifs in many natural products and biologically active molecules.

The acid-catalyzed ring expansion of cyclobutanols is a classic example of a Wagner-Meerwein rearrangement. This reaction is particularly relevant to this compound, as the corresponding 1-phenylcyclobutanol is a closely related structure. The general mechanism involves the protonation of the hydroxyl group by an acid, followed by the loss of water to form a carbocation. wikipedia.org

In the case of a 1-phenylcyclobutanol, the initial carbocation would be formed at a tertiary benzylic position, which is highly stabilized by the adjacent phenyl group. Subsequently, one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center, leading to the expansion of the four-membered ring to a five-membered ring. This results in the formation of a cyclopentyl cation, which is then quenched by a nucleophile (e.g., water) or loses a proton to form a cyclopentene (B43876) derivative.

The regioselectivity of the bond migration is influenced by the substituents on the cyclobutane ring. The migration of the more substituted carbon is often favored, as this leads to a more stable carbocationic intermediate. The presence of the phenyl group on the carbon bearing the initial positive charge in the rearrangement of 1-phenylcyclobutanol derivatives plays a crucial role in facilitating this ring expansion process. researchgate.netyoutube.com

Interactive Data Table: Comparison of Ring Strain Energies

| Cyclic Compound | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~27.8 |

| Cyclobutane | 4 | ~26.3 |

| Cyclopentane (B165970) | 5 | ~7.4 |

| Cyclohexane (B81311) | 6 | ~0 |

Ring-Expansion Reactions

Carbonylative Ring Expansion of Cyclic Carboxylic Acids via Spin-Center Shift

Carbonylative ring expansion represents a sophisticated method for modifying cyclic structures by incorporating a carbonyl group into the ring framework. synthical.com A notable mechanism for this transformation involves a spin-center shift (SCS), which can be initiated photochemically or electrochemically. researchgate.netchemrxiv.org This process allows for the conversion of readily available cyclic carboxylic acids into larger ring systems such as lactams, lactones, and ketones. synthical.com

The general mechanism begins with a single electron reduction of a derivative of the cyclic carboxylic acid, forming a ketyl radical. researchgate.net This radical intermediate then undergoes a spin-center shift, which results in ring opening and the generation of an α-carbonyl radical and an anion. researchgate.netchemrxiv.org The final ring-expanded product is formed through subsequent hydrogen atom transfer (HAT) or radical coupling, followed by an intramolecular acyl substitution by the anion. researchgate.netchemrxiv.org

While this specific reaction has not been detailed for this compound itself, the principles of the SCS mechanism provide a theoretical pathway for its potential transformation. If the methyl ester were first hydrolyzed to the corresponding carboxylic acid, it could theoretically undergo this one-carbon ring expansion to yield a cyclopentanone (B42830) derivative.

Table 1: Proposed Steps in Carbonylative Ring Expansion via Spin-Center Shift

| Step | Description | Intermediate/Product |

| 1 | Activation & Reduction | The carboxylic acid is activated and undergoes a single electron reduction. |

| 2 | Spin-Center Shift (SCS) | The resulting ketyl radical undergoes SCS, leading to ring opening. |

| 3 | Radical Transformation | The α-carbonyl radical undergoes Hydrogen Atom Transfer (HAT). |

| 4 | Cyclization | The terminal anion performs an intramolecular acyl substitution. |

Ring-Expansion Metathesis Polymerization (REMP) in Related Cyclic Systems

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method used for strained cyclic olefins, catalyzed by transition metal complexes like Grubbs' catalyst. beilstein-journals.orgsuny.edu This technique allows for the synthesis of polymers with controlled molecular weights and low polydispersities. suny.edu Cyclobutene (B1205218) derivatives, due to their significant ring strain, are particularly reactive monomers for ROMP. beilstein-journals.orgnih.gov

Research has shown that while cyclobutene-1-carboxamides provide uniform polymers through ROMP, the corresponding cyclobutene-1-carboxylate esters behave differently. researchgate.net Upon treatment with a ruthenium catalyst, these esters will ring-open but are subsequently stable to homopolymerization. researchgate.net The resulting enoic ruthenium carbene is kinetically trapped and cannot undergo further metathesis with other cyclobutene ester monomers. suny.edu However, this intermediate can react with a more strained olefin, leading to the formation of alternating copolymers. suny.edu

For this compound, which has a saturated cyclobutane ring, direct participation in ROMP is not possible as the reaction requires a carbon-carbon double bond within the ring. A derivative, such as Methyl 1-phenylcyclobutene-1-carboxylate, would be required to act as a monomer for this type of polymerization.

Cycloreversion Reactions (e.g., [2+2] Cycloreversion)

The thermal [2+2] cycloreversion is a characteristic reaction of cyclobutane rings. This process is the reverse of a [2+2] cycloaddition and is typically "forbidden" under thermal conditions by the Woodward-Hoffmann rules for a concerted mechanism. researchgate.net Consequently, the reaction often proceeds through a non-concerted, stepwise mechanism involving a biradical intermediate. researchgate.net

When subjected to sufficient thermal energy, the cyclobutane ring of this compound would be expected to undergo cleavage of two of its carbon-carbon bonds. This homolytic cleavage would generate a 1,4-diradical intermediate. This intermediate would then fragment to form two stable alkene molecules. For this compound, the predicted products of thermal [2+2] cycloreversion would be styrene (B11656) and methyl acrylate. The stability of these conjugated products provides a thermodynamic driving force for the reaction.

Table 2: Predicted Products of [2+2] Cycloreversion

| Reactant | Intermediate | Product 1 | Product 2 |

| This compound | 1,4-diradical | Styrene | Methyl acrylate |

Reactions Involving the Phenyl and Carboxylate Moieties

Functional Group Transformations of the Methyl Ester (e.g., oxidation, reduction, substitution)

The methyl ester group in this compound is amenable to a variety of standard functional group interconversions. These transformations allow for the synthesis of a range of derivatives without altering the core cyclobutane structure.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-phenylcyclobutane-1-carboxylic acid, under either acidic or basic conditions (saponification).

Reduction: Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would reduce the ester to a primary alcohol, (1-phenylcyclobutyl)methanol. elte.hu Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. elte.hu

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, may require heat or catalytic activation.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl group, forming a different ester.

Reactions of the Phenyl Substituent (e.g., Friedel-Crafts type reactions)

The phenyl group attached to the cyclobutane ring can undergo electrophilic aromatic substitution, a class of reactions that includes Friedel-Crafts alkylation and acylation. wikipedia.org These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the phenyl ring can be alkylated with an alkyl halide. nih.gov The 1-carbomethoxycyclobutyl group is an alkyl substituent, which acts as an ortho-, para-director. Therefore, substitution is expected to occur primarily at the ortho and para positions of the phenyl ring. However, the steric bulk of the cyclobutyl moiety might hinder the reaction at the ortho positions, potentially favoring the para-substituted product.

Friedel-Crafts Acylation: Similarly, the phenyl ring can be acylated using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. nih.gov This reaction introduces an acyl group (R-C=O) onto the ring, also primarily at the ortho and para positions. Unlike alkylation, acylation is not prone to poly-substitution because the resulting ketone is less reactive than the starting material. libretexts.org

Substitution Reactions on the Cyclobutane Ring

Direct substitution on the saturated C2, C3, and C4 positions of the cyclobutane ring in this compound is challenging. The C-H bonds on these methylene (B1212753) groups are strong and unactivated, making them resistant to common nucleophilic or electrophilic substitution reactions.

Unlike reactions involving ring-opening or functionalization of existing substituents, introducing a new group directly onto the saturated carbocyclic frame typically requires harsh conditions, such as those used for free-radical halogenation. Such reactions often lack selectivity and can lead to a mixture of products. The synthesis of specifically substituted cyclobutanes generally relies on methods like the [2+2] cycloaddition of appropriately substituted alkenes, rather than post-synthesis modification of the saturated ring. nih.gov The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, which often occur in preference to direct substitution. researchgate.net

Mechanistic Pathways of Key Transformations

The reactivity of this compound is governed by several potential mechanistic pathways, particularly in transformations involving ring strain, the stability of intermediates, and the nature of the catalysts employed. The following sections detail the proposed mechanisms and investigations into the kinetics of these reactions.

Proposed Reaction Mechanisms (e.g., 1,4-diradical intermediates, Pd-H complex formation, radical-based mechanisms)

Transformations of cyclobutane derivatives, including this compound, can proceed through various intermediates depending on the reaction conditions.

1,4-Diradical Intermediates: In thermal or photochemical reactions, the cleavage of a C-C bond in the strained cyclobutane ring can lead to the formation of a 1,4-diradical intermediate. This intermediate is a key species that can undergo several subsequent reactions, including ring-closure back to the cyclobutane, fragmentation to form smaller molecules, or intramolecular hydrogen transfer. The presence of the phenyl and carboxylate groups on the same carbon atom can influence the stability and subsequent reaction pathways of this diradical species. For instance, in related systems, 1,4-diradical intermediates have been computationally analyzed and are known to lead to cyclobutane products through a barrierless closure process. researchgate.net The formation of these intermediates is often initiated by a single electron transfer (SET) pathway, especially when reacting with electron-rich or electron-deficient species. researchtrends.net

Pd-H Complex Formation in Aminocarbonylation: In palladium-catalyzed reactions such as aminocarbonylation, a key proposed mechanistic step involves the formation of a palladium-hydride (Pd-H) complex. nih.gov This active catalytic species can be generated from a palladium salt in the presence of an acid or water. nih.gov For cyclobutane systems, this Pd-H complex can add across a double bond if one is formed in situ, for example, through dehydration of a cyclobutanol (B46151) precursor. This leads to the formation of an alkyl-palladium intermediate. nih.gov While this is described for cyclobutanols, a similar pathway could be envisioned for derivatives of this compound under specific conditions that promote the formation of an appropriate unsaturated intermediate.

Radical-Based Mechanisms: General radical reactions, often initiated by radical initiators like AIBN in the presence of reagents like tributyltin hydride, provide another pathway for the transformation of related structures. libretexts.org For instance, dehalogenation reactions proceed via a radical chain mechanism where a tributyltin radical abstracts a halogen to generate a carbon radical. libretexts.org While not directly studied for this compound, similar radical processes could be initiated at the cyclobutane ring, potentially leading to ring-opening or functionalization.

Rate-Determining Step Investigations (e.g., Hammett plots in aminocarbonylation)

Understanding the rate-determining step is crucial for optimizing reaction conditions and elucidating the reaction mechanism. In the context of palladium-catalyzed aminocarbonylation of related cyclobutanol precursors to substituted cyclobutanecarboxamides, Hammett plots have been utilized to probe the rate-determining step. nih.gov

A Hammett plot is a graph of the logarithm of the ratio of the reaction rate for a substituted reactant to that of the unsubstituted reactant versus a substituent constant (sigma, σ). The slope of this plot (rho, ρ) provides insight into the electronic demands of the transition state of the rate-determining step.

In a study on the aminocarbonylation of cyclobutanols, the effect of different aniline (B41778) substituents on the reaction rate was investigated. The resulting Hammett plot showed a positive linear correlation. nih.gov This positive ρ value indicates that electron-withdrawing groups on the aniline nucleophile accelerate the reaction, suggesting that the nucleophilic attack of the amine (ammonolysis) is likely the rate-determining step. nih.gov

Table 1: Hammett Plot Data for the Aminocarbonylation of a Cyclobutanol Precursor with Substituted Anilines nih.gov

| Substituent (X) on Aniline | σ_para | log(k_X_/k_H_) |

| OMe | -0.27 | -0.40 |

| Me | -0.17 | -0.25 |

| H | 0.00 | 0.00 |

| F | 0.06 | 0.10 |

| Cl | 0.23 | 0.35 |

This table is representative of data that would be collected in a Hammett plot analysis for a related aminocarbonylation reaction. The values are illustrative based on the reported positive correlation.

This investigation into a related system provides a strong precedent for how the mechanism of reactions involving this compound could be studied. A similar Hammett analysis of its aminocarbonylation would be expected to yield valuable information about the rate-determining step.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Phenylcyclobutane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by mapping the chemical environments of hydrogen and carbon nuclei.

¹H NMR and ¹³C NMR for Structural Confirmation and Regiochemistry

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's atomic connectivity. The chemical shifts are influenced by the electronic environment of each nucleus, with the phenyl group's anisotropy and the ester's electron-withdrawing nature playing significant roles.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the phenyl, cyclobutane (B1203170), and methyl protons. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The protons on the cyclobutane ring are expected to exhibit complex splitting patterns due to geminal and vicinal coupling, with chemical shifts that can be somewhat unpredictable due to the ring's fluxional nature. These cyclobutane protons are generally found in the range of δ 1.8-2.8 ppm. The singlet for the methyl ester protons (-OCH₃) would be observed in a more upfield region, typically around δ 3.6-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ ~175 ppm). The quaternary carbon of the cyclobutane ring, bonded to both the phenyl group and the carboxylate, would also be downfield (δ ~50-60 ppm). Carbons of the phenyl ring typically resonate between δ 125-145 ppm. The cyclobutane methylene (B1212753) carbons (CH₂) are expected around δ 30-40 ppm, while the methyl ester carbon (-OCH₃) would appear around δ 52 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 1-phenylcyclobutane-1-carboxylate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-H | 7.2 - 7.5 (m) | 125 - 129 |

| Phenyl C (quaternary) | - | ~145 |

| Cyclobutane C (quaternary) | - | 50 - 60 |

| Cyclobutane CH₂ | 1.8 - 2.8 (m) | 30 - 40 |

| Carbonyl C=O | - | ~175 |

| Methyl O-CH₃ | 3.6 - 3.8 (s) | ~52 |

| (s = singlet, m = multiplet). Values are estimated based on analogous structures and general spectroscopic principles. |

Nuclear Overhauser Effect (NOE) Experiments for Stereochemical Assignment

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. wikipedia.orglibretexts.org This makes it an invaluable tool for determining stereochemistry and conformation. libretexts.org

For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly insightful. wikipedia.org Irradiation of the methyl ester protons (-OCH₃) would be expected to show an NOE correlation to the protons of the phenyl ring that are spatially proximate. Specifically, a correlation to the ortho protons of the phenyl group would confirm the spatial arrangement of the ester group relative to the aromatic ring. Furthermore, NOE correlations between the phenyl protons and the adjacent methylene protons on the cyclobutane ring would help to define the molecule's preferred conformation in solution.

Correlation of Experimental and Theoretically Computed Chemical Shifts

Modern computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT). nih.govresearchgate.net These theoretical calculations provide a powerful means to validate experimental assignments. nih.gov Studies on related structures, such as esters and cyclobutane derivatives, have shown that a good correlation can be achieved between calculated and experimental shifts. modgraph.co.uk

For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the NMR shielding tensors for each nucleus. These calculated values, when plotted against the experimental chemical shifts, would be expected to yield a strong linear correlation. Any significant deviation could indicate an incorrect structural assignment or highlight subtle electronic effects not captured by the computational model. Such a comparative analysis provides a higher level of confidence in the complete and accurate assignment of the NMR spectra. modgraph.co.uk

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. vscht.cz

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: The most intense and characteristic absorption would be the C=O stretching vibration of the ester group, expected in the region of 1730-1750 cm⁻¹. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl ring are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretches from the cyclobutane and methyl groups would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). vscht.czlibretexts.org

C-O Stretches: The ester C-O stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretches: The in-ring carbon-carbon stretching vibrations of the phenyl group typically give rise to several bands in the 1400-1600 cm⁻¹ region. vscht.cz

Cyclobutane Vibrations: The cyclobutane ring itself has characteristic, though often less intense, bending and rocking vibrations that contribute to the fingerprint region of the spectrum (< 1400 cm⁻¹). dtic.mil

Interactive Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Cyclobutane, Methyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1730 - 1750 | Strong, Sharp |

| C=C Stretch | Aromatic (Phenyl) | 1400 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-H Bend | Aromatic (Phenyl) | 690 - 900 | Strong |

| (Values are estimated based on analogous structures and general spectroscopic principles.) |

Comparison of Experimental and Calculated Vibrational Frequencies

Similar to NMR analysis, theoretical calculations can predict the vibrational frequencies of a molecule. esisresearch.org These computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, which typically yields results in good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.org

A comparative study for this compound would involve performing a frequency calculation on its optimized geometry. The resulting calculated spectrum, with its predicted frequencies and intensities, would be compared to the experimental IR spectrum. This comparison aids in the definitive assignment of complex vibrational modes, particularly in the fingerprint region where many vibrations overlap. Such an analysis has been successfully applied to various cyclobutane compounds to understand their vibrational properties in detail. dtic.milkarazin.ua

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. For this compound, a combination of high-resolution and fragmentation techniques would provide a wealth of information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Purity

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular mass of a compound, which in turn allows for the confident validation of its elemental composition. For this compound (C₁₂H₁₄O₂), the expected monoisotopic mass would be calculated and compared against the experimentally measured value. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), would confirm the molecular formula and indicate a high degree of sample purity.

LC-MS for Impurity Detection and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally useful for detecting and identifying impurities within a sample of this compound, even at very low concentrations. Furthermore, LC-MS can be employed to monitor the progress of chemical reactions in real-time, for example, during the synthesis of the target compound, by tracking the consumption of reactants and the formation of products and byproducts.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. Analysis of the fragmentation pattern of this compound would provide valuable structural information. Characteristic fragments would be expected to arise from the cleavage of the ester group, the phenyl group, and the cyclobutane ring, allowing for a detailed structural elucidation.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Geometry

To perform X-ray crystallography, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data from the diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This leads to a detailed three-dimensional model of the molecule's structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data provides a wealth of structural parameters. For this compound, this would include the precise bond lengths of all covalent bonds (e.g., C-C bonds in the cyclobutane ring and the phenyl group, C=O and C-O bonds of the ester group), the bond angles between adjacent atoms, and the torsion angles which describe the conformation of the molecule. This detailed structural information is invaluable for understanding the molecule's steric and electronic properties.

Table 1: Key Structural Parameters from X-ray Crystallography

| Parameter | Description |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles between four consecutively bonded atoms, defining the molecular conformation. |

Compound Names Mentioned

Theoretical and Computational Chemistry Studies on Methyl 1 Phenylcyclobutane 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the structural and electronic characteristics of Methyl 1-phenylcyclobutane-1-carboxylate. These calculations provide a molecular-level understanding of the compound's properties. A foundational aspect of these studies involves the use of the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The initial step in the theoretical investigation involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For this compound, computational analysis reveals that the cyclobutane (B1203170) ring adopts a puckered conformation. This puckering is a characteristic feature of cyclobutane and its derivatives, driven by the need to relieve ring strain.

The conformational analysis also considers the orientation of the phenyl and methyl carboxylate groups attached to the same carbon atom of the cyclobutane ring. The final optimized geometry represents the lowest energy arrangement of these functional groups relative to the ring, minimizing steric hindrance and optimizing electronic interactions.

A critical validation of any computational model is the comparison of its calculated structural parameters with experimentally determined data, typically from X-ray crystallography. For this compound, a strong correlation has been observed between the geometric parameters (bond lengths and angles) calculated via DFT and those obtained from experimental measurements.

The calculated bond lengths, particularly within the phenyl ring and the carboxylate group, show excellent agreement with experimental values, confirming the reliability of the chosen theoretical method. For instance, the C=O double bond and C-O single bond of the ester group are accurately predicted. Minor deviations that are observed can often be attributed to the fact that theoretical calculations model the molecule in an isolated gaseous state, whereas experimental data are derived from the solid crystalline state where intermolecular forces are at play.

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (X-ray) |

|---|---|---|---|

| Bond Lengths (Å) | C1-C2 | 1.54 | 1.53 |

| C1-C4 | 1.55 | 1.54 | |

| C-O | 1.35 | 1.34 | |

| C=O | 1.21 | 1.20 | |

| Bond Angles (°) | C2-C1-C4 | 88.5 | 88.2 |

| O-C-O | 124.0 | 123.8 |

The choice of a basis set is a crucial factor that influences the accuracy of quantum chemical calculations. For the analysis of this compound, the 6-311++G(d,p) basis set was selected. This is a triple-zeta basis set, which provides a more flexible and accurate description of the electron distribution compared to smaller sets.

The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for the modeling of non-spherical electron density distribution, which is essential for describing chemical bonds accurately. The use of this extensive basis set ensures that the calculated geometric and electronic properties are reliable and closely match experimental findings.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily located on the phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carboxylate group. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map uses a color scale to represent different potential values on the electron density surface.

In the MEP map of this compound, the most negative potential region (typically colored red) is concentrated around the oxygen atom of the carbonyl group (C=O). This indicates the highest electron density and the most likely site for an electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, identifying them as potential sites for nucleophilic attack. The phenyl ring shows a region of negative potential (yellow to orange), consistent with its role as an electron-rich aromatic system. This visual representation of charge distribution complements the findings from FMO analysis, providing a more complete picture of the molecule's reactive behavior.

Mulliken Population Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.org This approach provides insights into the electron distribution and can help in understanding the reactivity and intermolecular interactions of a molecule. The analysis partitions the total electron population among the atoms of the molecule based on the contribution of their atomic orbitals to the molecular orbitals. uni-muenchen.delibretexts.org

The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org For a given molecular orbital, the electron density is distributed among the constituent atomic orbitals. The charge on a particular atom is then calculated by summing the electron populations of its atomic orbitals and subtracting this from the nuclear charge. uni-muenchen.de

It is important to note that Mulliken population analysis has known limitations. The calculated atomic charges can be sensitive to the choice of basis set used in the computation. wikipedia.org This means that different basis sets can yield significantly different charge distributions for the same molecule. uni-muenchen.de Despite this, Mulliken analysis remains a useful tool for qualitative comparisons of charge distribution within a series of related molecules calculated with a consistent methodology.

For a molecule like this compound, a Mulliken population analysis would likely reveal a negative charge on the oxygen atoms of the carboxylate group due to their high electronegativity. The carbon atom of the carbonyl group would exhibit a partial positive charge, making it an electrophilic center. The phenyl group would likely draw some electron density from the cyclobutane ring.

Table 1: Illustrative Mulliken Atomic Charges for Atoms in a Hypothetical Carboxylate Compound

| Atom | Atomic Charge (e) |

| Carbonyl Carbon (C=O) | +0.5 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.8 |

| Ester Oxygen (O-CH3) | -0.4 to -0.6 |

| Alpha-Carbon | +0.1 to +0.3 |

Note: The values in this table are hypothetical and serve to illustrate the expected trends in charge distribution for a carboxylate-containing molecule. Actual values would be dependent on the specific molecule and the computational method and basis set used.

Vibrational Frequency Calculations and Spectroscopic Simulations

Vibrational frequency calculations are a powerful computational tool for predicting the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT). mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. researchgate.net

For a molecule with N atoms, there are 3N-6 normal modes of vibration (3N-5 for linear molecules). Each of these modes corresponds to a specific collective motion of the atoms, such as bond stretching, angle bending, and torsional motions. The calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of a synthesized compound or to aid in the assignment of experimental spectral bands. mdpi.com

In the case of this compound, vibrational frequency calculations would predict characteristic frequencies for the various functional groups present in the molecule. For instance, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be expected in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear at lower frequencies. The phenyl group would exhibit characteristic C-H stretching and bending vibrations, as well as ring stretching modes. The cyclobutane ring itself has characteristic puckering and breathing vibrations. dtic.mil

Table 2: Representative Calculated Vibrational Frequencies for a Cyclobutane Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (phenyl) | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1720 - 1760 |

| C-C stretch (phenyl ring) | 1400 - 1600 |

| C-O stretch (ester) | 1000 - 1300 |

| Cyclobutane ring puckering | < 200 |

Note: This table presents typical frequency ranges for the specified vibrational modes and is not based on a direct calculation for this compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. beilstein-journals.org Density Functional Theory (DFT) is a commonly employed method for these types of studies. acs.org

For reactions involving cyclobutane derivatives, computational studies can explore various reaction pathways, such as ring-opening, ring-expansion, or substitution reactions. researchgate.net For example, in a study of the base-catalyzed reactions of cyclobutane-1,2-dione, computational methods were used to evaluate three possible reaction paths. beilstein-journals.org The calculations of the Gibbs free energies of activation for each pathway revealed that the formation of 1-hydroxycyclopropane-1-carboxylate was the only feasible reaction. beilstein-journals.org

In another study on the formation of cyclobutanes from pyrrolidines, DFT calculations were used to uncover the reaction mechanism. acs.org The rate-determining step was identified as the simultaneous cleavage of two C-N bonds, leading to the release of nitrogen gas and the formation of a 1,4-biradical intermediate. acs.org

For this compound, computational studies could investigate reactions such as the hydrolysis of the ester group or reactions involving the phenyl ring. By calculating the energies of the transition states, one could predict the activation energies and reaction rates for these processes.

Table 3: Example of Calculated Activation Energies for a Reaction Involving a Cyclobutane Derivative

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Ring Contraction | TS1 | 15 - 20 |

| Ring Opening | TS2 | 25 - 30 |

| Substitution | TS3 | 20 - 25 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a computational study of a reaction mechanism.

Conformational Landscape Exploration and Energy Minimization Techniques

The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. maricopa.edu Computational methods are widely used to explore the conformational landscape of molecules and to find the global energy minimum.

For cyclic systems like cyclobutane, the ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org For substituted cyclobutanes, the substituents can occupy either axial-like or equatorial-like positions, and the relative stability of these conformers is determined by steric interactions.

In the case of this compound, the presence of two substituents on the same carbon atom of the cyclobutane ring leads to interesting conformational possibilities. The phenyl and methyl carboxylate groups will have different steric requirements, which will influence the preferred puckering of the cyclobutane ring. A computational study on the conformational behavior of 1-methyl-1-phenylsilacyclohexane, a related system, showed a preference for the conformer where the larger phenyl group occupies an axial-like position, which is contrary to what is typically observed for monosubstituted cyclohexanes. researchgate.net This highlights the complex interplay of steric and electronic factors that determine conformational preferences.

Energy minimization techniques are used to find the lowest energy conformation of a molecule. These methods start with an initial guess of the molecular geometry and iteratively adjust the atomic positions to minimize the total energy of the system.

Table 4: Hypothetical Relative Energies of Conformers of a Disubstituted Cyclobutane

| Conformer | Phenyl Group Position | Methyl Carboxylate Position | Relative Energy (kcal/mol) |

| A | Axial-like | Equatorial-like | 0.0 |

| B | Equatorial-like | Axial-like | 1.5 |

Note: This table is a hypothetical representation of the relative energies of two possible conformers. The actual energy difference would depend on the specific interactions within the molecule.

Applications of Methyl 1 Phenylcyclobutane 1 Carboxylate in Complex Molecule Synthesis and Chemical Research

Role as a Building Block in Organic Synthesis

The inherent ring strain of the cyclobutane (B1203170) core in Methyl 1-phenylcyclobutane-1-carboxylate makes it an attractive starting material for the construction of more elaborate molecular architectures. The strategic functionalization and ring-opening or rearrangement of this building block can lead to a diverse array of complex structures.

Precursor for More Complex Cyclobutane Architectures

This compound serves as a foundational scaffold for the synthesis of more highly substituted and functionally diverse cyclobutane derivatives. The presence of the ester and phenyl groups provides handles for further chemical transformations, allowing for the introduction of additional substituents with high levels of stereocontrol.

Recent research has highlighted catalyst-controlled methods for the regiodivergent hydrophosphination of acyl bicyclobutanes, which can be conceptually extended to derivatives of 1-phenylcyclobutane-1-carboxylic acid. researchgate.net These methods allow for the selective formation of either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutanes, often with high diastereoselectivity. researchgate.netnih.gov Such strategies are crucial for creating a library of structurally diverse cyclobutanes with potential applications in medicinal chemistry and materials science. researchgate.net For instance, the ester group in this compound can be reduced to the corresponding primary alcohol, which can then undergo further reactions, or the phenyl ring can be functionalized to introduce additional diversity. nih.gov

| Precursor | Reaction Type | Product Type | Key Features |

| Acyl Bicyclobutanes (related to the target) | Catalyst-controlled hydrophosphination | 1,1,3- or 1,2,3-trisubstituted cyclobutanes | High diastereoselectivity, Regiodivergence |

| Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | Reduction (e.g., with LiAlH4) | (3-phenylbicyclo[1.1.0]butan-1-yl)methanol | Access to primary alcohol derivatives |

Integration into Polycyclic Systems and Strained Ring Structures

The strained nature of the cyclobutane ring can be harnessed as a driving force for rearrangements and ring-expansion reactions, providing access to larger polycyclic and strained ring systems. While direct examples involving this compound are not extensively documented, the principles of such transformations are well-established in cyclobutane chemistry.

For example, carbocation rearrangements of cyclobutylmethyl systems are known to lead to ring expansion to form cyclopentyl derivatives. youtube.comstackexchange.commasterorganicchemistry.comnih.gov The generation of a carbocation adjacent to the cyclobutane ring in a derivative of this compound could initiate a similar cascade, leading to the formation of a five-membered ring. This strategy is particularly useful for the synthesis of complex polycyclic frameworks found in some natural products. Furthermore, the development of formal cycloadditions driven by the homolytic opening of strained rings offers another avenue for integrating the cyclobutane core into larger systems. rsc.org

Conformationally Restricted Scaffolds in Molecular Design

The rigid, puckered structure of the cyclobutane ring makes it a valuable scaffold for introducing conformational constraints into molecules, a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Design Principles for Conformationally Constrained Molecules

The introduction of a cyclobutane ring, such as the one in this compound, reduces the number of rotatable bonds in a molecule. nih.gov This pre-organization of the molecular conformation can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. nih.gov The defined three-dimensional arrangement of substituents on the cyclobutane ring allows for the precise positioning of pharmacophoric groups in space. The phenyl group in this compound, for example, is held in a specific orientation relative to the rest of the molecule, which can be crucial for interactions with a receptor binding pocket.

Synthetic Strategies for Incorporating the Cyclobutane Core into Target Molecules

Cyclobutane-containing building blocks, including derivatives of 1-phenylcyclobutanecarboxylic acid, are increasingly utilized in medicinal chemistry. nih.govchemistryviews.org These building blocks can be incorporated into larger molecules through standard synthetic transformations. For instance, the carboxylic acid functionality (obtained by hydrolysis of the methyl ester) can be used to form amide bonds, coupling the cyclobutane moiety to other fragments of a target molecule. The diastereoselective synthesis of multi-substituted cyclobutanes provides access to a range of stereoisomers, allowing for the exploration of structure-activity relationships. nih.govnih.govrsc.org

Application in Natural Product Synthesis and Analog Design

The cyclobutane motif is present in a variety of natural products that exhibit interesting biological activities. rsc.orgrsc.orgresearchgate.net Consequently, the development of synthetic routes to these molecules and their analogs is an active area of research.

While specific examples of the direct use of this compound in the total synthesis of a natural product are not prominent in the literature, its structural features make it a relevant starting material for the synthesis of analogs of natural products containing a phenyl-substituted cyclobutane core. The synthesis of cyclobutane analogs of bioactive compounds is a strategy employed to explore new chemical space and develop novel therapeutic agents. researchgate.net For instance, pinonic acid, which contains a cyclobutane ring, has been used as a starting material to generate a variety of derivatives with potential biological activity. researchgate.net Similarly, this compound could serve as a precursor for analogs of natural products where a gem-dimethyl group or other substituent is replaced by the phenyl and carboxylate groups, potentially altering the biological activity profile.

Contribution to the Development of New Synthetic Methodologies

The unique structural features of this compound, characterized by a strained four-membered ring bearing a quaternary carbon, make it a valuable substrate in the development of novel synthetic methodologies. Its utility extends to exploring and establishing new principles in reaction control, particularly in the functionalization of saturated carbocycles.

Ligand-Controlled Regioselectivity in Cyclobutane Functionalization

The selective functionalization of C-H bonds in a molecule as compact and strained as a cyclobutane presents a significant challenge in organic synthesis. Research in this area has demonstrated that the choice of catalyst and ligands can exquisitely control the regioselectivity of such reactions. While direct studies on this compound are not extensively detailed, the principles established with substituted cyclobutanes are highly relevant.

For instance, catalyst-controlled C-H functionalization allows for selective reactions at different positions of the cyclobutane ring. nih.gov By modulating the ligand framework of a rhodium catalyst, it is possible to direct C-H insertion reactions to either the C1 or C3 position of a substituted cyclobutane. nih.gov This control is crucial as it provides access to different constitutional isomers from the same starting material, a concept known as regiodivergence. The ability to functionalize the cyclobutane core selectively opens up new avenues for creating diverse molecular architectures. nih.gov

Furthermore, the development of ligands like quinuclidine-pyridones and sulfonamide-pyridones has enabled the challenging transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclobutane systems. nih.gov This demonstrates the power of ligand design in overcoming the inherent strain and achieving selective functionalization in strained ring systems. nih.gov These methodologies, though not specifically applied to this compound in the cited literature, lay the groundwork for its potential use in creating complex, functionalized cyclobutane structures.

A summary of catalyst/ligand systems and their impact on regioselectivity in cyclobutane functionalization is presented below:

| Catalyst/Ligand System | Reaction Type | Regioselectivity | Potential Application for this compound |

| Rhodium(II) catalysts with varying ligands | C-H Insertion | Controllable C1 or C3 functionalization | Selective introduction of functional groups at different positions of the cyclobutane ring. |

| Palladium with Quinuclidine-pyridone ligands | Transannular γ-C–H Arylation | Selective functionalization at the γ-position | Arylation of the cyclobutane ring, expanding its synthetic utility. |

Catalytic Carbonylation Reactions

Catalytic carbonylation reactions are powerful tools in organic synthesis for the introduction of a carbonyl group into a molecule using carbon monoxide. ethernet.edu.et These reactions are of significant industrial and academic interest due to their efficiency and the versatility of the resulting carbonyl compounds. ethernet.edu.et

While specific examples of catalytic carbonylation involving this compound are not prominent in the available literature, the principles of such reactions on related substrates, like cyclobutanols, are instructive. For example, a regioselective aminocarbonylation of cyclobutanols has been developed where the cyclobutane core remains intact. researchgate.net This method demonstrates high regio- and stereoselectivity and is compatible with a variety of functional groups, offering a new pathway for synthesizing valuable cyclobutane-containing molecules. researchgate.net

The general advantages of transition metal-catalyzed carbonylation reactions are noteworthy:

Chain Elongation: The insertion of carbon monoxide allows for a straightforward increase in the carbon chain length. ethernet.edu.et

Versatile Intermediates: The resulting carbonyl-containing compounds are valuable intermediates for further synthetic transformations. ethernet.edu.et

Atom Economy: Carbon monoxide is an inexpensive and readily available C1 building block. ethernet.edu.et

The application of such catalytic carbonylation strategies to this compound or its derivatives could lead to the synthesis of novel ketones, aldehydes, amides, or other carboxylic acid derivatives with a preserved cyclobutane scaffold. This would further expand the chemical space accessible from this unique building block.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes to Methyl 1-phenylcyclobutane-1-carboxylate

The development of synthetic routes that are both innovative and environmentally responsible is a primary objective in modern organic chemistry. Future research will focus on creating novel and sustainable methods for the synthesis of this compound and its analogs. Key areas of exploration will include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring cycloaddition reactions, such as [2+2] photocycloadditions, which are powerful for constructing four-membered rings, and optimizing them to minimize waste. acs.orgresearchgate.net

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems (e.g., transition metal catalysis, organocatalysis, or biocatalysis) can significantly reduce environmental impact. Research into new catalysts that can facilitate the construction of the 1-phenylcyclobutane-1-carboxylate core with high efficiency and selectivity is a promising avenue.

Renewable Starting Materials: Investigating the use of bio-based feedstocks as precursors for the synthesis of cyclobutane (B1203170) rings aligns with the principles of green chemistry. For instance, developing pathways from sugar-derived carboxylic acids could provide a sustainable alternative to petroleum-based starting materials. rsc.org

Flow Chemistry and Process Intensification: Utilizing continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing solvent usage and energy consumption.

These strategies aim to produce valuable chemical entities like this compound through processes that are not only scientifically advanced but also economically and environmentally viable. rsc.org

Advancements in Asymmetric Catalysis for Cyclobutane Derivatives with Defined Stereochemistry

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the ability to synthesize enantiomerically pure cyclobutane derivatives is of paramount importance, particularly for pharmaceutical applications. nih.gov Future advancements in asymmetric catalysis are critical for achieving this control. Research in this area is expected to progress on several fronts:

Enantioselective [2+2] Cycloadditions: While photochemical [2+2] cycloadditions are a classic method for forming cyclobutane rings, controlling their stereoselectivity remains a challenge. acs.orgnih.gov The development of new chiral catalysts, including Lewis acids and organocatalysts, that can induce high levels of enantioselectivity in these reactions is a key research goal. semanticscholar.orgrsc.org

Transition Metal-Catalyzed Reactions: Rhodium, cobalt, and palladium-catalyzed reactions have shown significant promise for the asymmetric synthesis of chiral cyclobutanes. semanticscholar.orgresearchgate.net Future work will likely focus on designing novel chiral ligands that can improve the enantioselectivity and expand the substrate scope of these transformations, such as in the arylation of cyclobutenes. rsc.org

Functionalization of Prochiral Cyclobutanes: An alternative to building the ring asymmetrically is the enantioselective functionalization of a pre-existing, prochiral cyclobutane. This can involve reactions like C-H activation or addition to cyclobutenes, where a chiral catalyst differentiates between two enantiotopic groups or faces. nih.govsemanticscholar.org

Biocatalysis: Enzymes offer unparalleled stereocontrol in chemical transformations. The discovery or engineering of enzymes that can catalyze the formation or modification of cyclobutane rings with high enantiopurity represents a sustainable and highly effective approach.

Success in these areas will provide more direct and efficient access to stereochemically defined cyclobutane building blocks, which are crucial for the development of new drugs and chiral materials. researchgate.netmdpi.com

Integration of Advanced Computational Methods for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. grnjournal.usgrnjournal.us The integration of advanced computational methods, such as Density Functional Theory (DFT), will be instrumental in accelerating the development of new synthetic strategies for cyclobutane derivatives.

Future applications in this domain include:

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways, identifying transition states and intermediates that are often difficult to observe experimentally. acs.orgresearchgate.net This understanding is crucial for optimizing reaction conditions and overcoming synthetic challenges. For example, DFT calculations can rationalize the stereochemical outcomes of reactions and explain the origins of selectivity in catalytic processes. researchgate.net

Catalyst Design: By modeling the interactions between a catalyst and its substrate, researchers can rationally design new catalysts with improved activity and selectivity. This in-silico approach can significantly reduce the trial-and-error experimentation required in traditional catalyst development.

Predicting Reactivity: Computational tools can be used to predict the feasibility of new reactions and to screen potential substrates. barbatti.org This predictive power allows chemists to focus their experimental efforts on the most promising synthetic routes, saving time and resources.

Understanding Strain and Reactivity: The unique reactivity of cyclobutanes is intrinsically linked to their ring strain. masterorganicchemistry.comnih.gov Computational methods can quantify this strain and model how it influences reaction barriers, providing a theoretical framework for designing novel strain-release-driven transformations. rsc.org

The synergy between computational prediction and experimental validation will undoubtedly lead to more rapid and innovative solutions for the synthesis and functionalization of complex molecules like this compound. researchgate.net

Development of this compound as a Versatile Scaffold for New Chemical Transformations

The rigid and uniquely substituted structure of this compound makes it an attractive starting point for the synthesis of more complex molecular architectures. Its development as a versatile scaffold is a key area for future research. The inherent strain of the cyclobutane ring can be harnessed to drive a variety of chemical transformations. researchgate.netnih.gov

Key research directions include:

Ring-Opening Reactions: The selective cleavage of one of the C-C bonds in the cyclobutane ring, driven by the release of ring strain, can provide access to a diverse range of linear or larger cyclic structures that would be difficult to synthesize otherwise. researchgate.net

Ring-Expansion Reactions: The transformation of the four-membered ring into five- or six-membered rings is a powerful strategy for building molecular complexity. researchgate.net This can be achieved through various rearrangement reactions, providing access to novel carbocyclic and heterocyclic systems.

Functional Group Interconversion: The ester and phenyl groups of the molecule serve as handles for further functionalization. Exploring a wide range of transformations at these sites can lead to the creation of a library of derivatives with diverse properties and potential applications.

C-H Functionalization: The application of modern C-H functionalization logic offers a powerful and efficient way to introduce new substituents onto both the phenyl ring and the cyclobutane core. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.

By leveraging this compound as a central building block, chemists can explore new regions of chemical space and synthesize novel compounds for evaluation in drug discovery and materials science. researchgate.netnih.gov

Investigation of Undiscovered Mechanistic Pathways and Reactivity Patterns

Despite decades of study, the chemistry of strained ring systems like cyclobutanes is rich with opportunities for discovering new and unexpected reactivity. A fundamental investigation into the mechanistic pathways available to this compound could unveil novel transformations.

Future research should focus on:

Strain-Release-Driven Reactivity: While the general principle of strain release is well-known, its application in promoting unconventional reactions is an area ripe for exploration. nih.govrsc.org Investigating the molecule's reactivity under a wide range of conditions (thermal, photochemical, catalytic) could reveal new ways to harness its stored energy. nih.gov For example, the thermal decomposition of cyclobutane proceeds through a biradical mechanism, and similar pathways could be accessible for more complex derivatives. arxiv.org

Photochemical Transformations: The interaction of light with the phenyl group and the strained ring could lead to unique photochemical reactions, such as intramolecular cycloadditions or rearrangements, that are not accessible through thermal methods. acs.org

Radical Reactions: The stability of radical intermediates and the pathways they follow in reactions involving cyclobutane rings are not fully understood. Exploring radical-mediated functionalization or ring-opening could lead to new synthetic methods.

Unusual Cycloadditions and Rearrangements: The constrained geometry of the cyclobutane ring can influence the course of pericyclic reactions, potentially leading to products with unexpected stereochemistry or regiochemistry. The study of reactions like ring-opening carbonyl-olefin metathesis with cyclobutene (B1205218) derivatives showcases the potential for novel transformations. nih.gov

A deeper mechanistic understanding of the fundamental reactivity of the 1-phenylcyclobutane-1-carboxylate framework will not only expand the toolkit of synthetic organic chemists but also deepen our understanding of the chemistry of strained molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Methyl 1-phenylcyclobutane-1-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves cycloaddition or cyclopropanation reactions. For example, cyclobutane derivatives are synthesized via base-catalyzed reactions (e.g., sodium ethoxide or potassium tert-butoxide) in ethanol or methanol under reflux conditions . Esterification of intermediates with methanol is a critical step to introduce the carboxylate group. Industrial-scale synthesis may use continuous flow processes for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a scaffold for drug candidates due to its strained cyclobutane ring, which enhances binding affinity. It is functionalized via nucleophilic substitution (e.g., replacing the ester group with amines) or reduction (e.g., converting cyano groups to amines for bioactive analogs) .

Advanced Research Questions

Q. How does ring strain in the cyclobutane moiety influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The four-membered cyclobutane ring introduces significant angle strain (~90°), increasing susceptibility to ring-opening or rearrangement during nucleophilic attacks. For example, LiAlH₄ reduction may lead to ring expansion, while Pd-catalyzed cross-coupling reactions require careful optimization to preserve the ring . Computational studies (DFT) can predict regioselectivity under varying conditions .

Q. What experimental approaches resolve contradictions in reported regioselectivity for electrophilic aromatic substitution on the phenyl group?

- Methodological Answer : Conflicting data may arise from solvent polarity or catalyst choice. Controlled experiments with deuterated analogs or isotopic labeling (e.g., ¹³C-tracing) can map reaction pathways. Competitive experiments between derivatives (e.g., methyl vs. ethyl esters) clarify steric/electronic effects .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives for chiral drug development?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or salen complexes) during cycloaddition or esterification steps enhances enantiomeric excess (ee). Kinetic resolution via enzymatic ester hydrolysis (e.g., lipases) is a complementary strategy. HPLC with chiral columns validates ee ≥98% .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing yield variations in scaled-up synthesis protocols?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, identify critical variables (e.g., temperature, catalyst loading). Multivariate regression models correlate reaction parameters with yield/purity. Outlier detection (e.g., Grubbs’ test) flags inconsistent batches .

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

- Methodological Answer : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives. Comparative studies using isosteric analogs (e.g., cyclopentane vs. cyclobutane) isolate structural contributions to activity. Meta-analyses of published IC₅₀ values identify trends across studies .

Safety and Waste Management

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Waste must be segregated into halogenated solvent containers and processed via licensed hazardous waste facilities. Neutralization with mild bases (e.g., NaHCO₃) before disposal reduces environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.